molecular formula C10H9ClO3 B12580478 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- CAS No. 500230-62-6

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-

Katalognummer: B12580478
CAS-Nummer: 500230-62-6
Molekulargewicht: 212.63 g/mol
InChI-Schlüssel: QCGCAQZNMFCZLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- is an organic compound with the molecular formula C4H5ClO3. It is a derivative of 1,3-dioxolan-2-one, featuring a chloromethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- typically involves the reaction of 1,3-dioxolan-2-one with chloromethyl benzene under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The chloromethyl group can react with nucleophiles in biological systems, leading to various biochemical effects. The compound’s structure allows it to participate in different types of chemical reactions, influencing its activity and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxolan-2-one: The parent compound without the chloromethyl group.

    4-Phenyl-1,3-dioxolan-2-one: A similar compound with a phenyl group instead of a chloromethyl group.

    4-(Hydroxymethyl)-1,3-dioxolan-2-one: A derivative with a hydroxymethyl group.

Uniqueness

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- is unique due to the presence of the chloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

500230-62-6

Molekularformel

C10H9ClO3

Molekulargewicht

212.63 g/mol

IUPAC-Name

4-[3-(chloromethyl)phenyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C10H9ClO3/c11-5-7-2-1-3-8(4-7)9-6-13-10(12)14-9/h1-4,9H,5-6H2

InChI-Schlüssel

QCGCAQZNMFCZLJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC(=O)O1)C2=CC=CC(=C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.